N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, a thiadiazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine and a suitable carbonyl compound.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and appropriate reagents.
Benzamide Formation: The final step involves the coupling of the thiadiazole-indole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism. The hydrazinecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]BENZAMIDE
- **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]THIADIAZOL
- **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]BENZOIC ACID
Uniqueness
N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of an indole moiety, a hydrazinecarbonyl group, a thiadiazole ring, and a benzamide structure. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16N6O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N6O2S/c27-17(24-22-12-14-11-21-16-9-5-4-8-15(14)16)10-18-25-26-20(29-18)23-19(28)13-6-2-1-3-7-13/h1-9,11-12,21H,10H2,(H,24,27)(H,23,26,28)/b22-12+ |
InChI Key |
DWJQTVSKTZGWLA-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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